N-(2-methoxy-4-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide
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Description
N-(2-methoxy-4-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide, also known as MTUA, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. MTUA is a thiazolidinone derivative that has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties.
Scientific Research Applications
Antimicrobial Activity
- The synthesis and evaluation of compounds similar to the one have shown broad antimicrobial activities against both Gram-positive and Gram-negative organisms, including resistant strains such as Pseudomonas. These compounds, by virtue of their structure, exhibit potent inhibitory effects on microbial growth, making them potential candidates for developing new antimicrobial agents (Maier et al., 1986).
Anticancer and Antiviral Activities
- Research into thiazole and acetamide derivatives has unveiled their capability to inhibit the growth of various cancer cell lines, demonstrating significant anticancer activities. Additionally, certain derivatives have shown high efficacy against specific viral strains, indicating their potential in antiviral therapy (Havrylyuk et al., 2013).
Urease Inhibition
- A study on N-(6-arylbenzo[d]thiazol-2-yl)acetamides highlighted their impressive urease inhibitory activity, surpassing standard inhibitors. Molecular docking studies suggested that these compounds bind to the non-metallic active site of the urease enzyme, indicating a new avenue for designing urease inhibitors (Gull et al., 2016).
Metabolism Studies
- Compounds bearing structural similarities have been studied for their metabolic pathways in liver microsomes, revealing insights into their biotransformation and the role of human cytochrome P450 enzymes. This research is crucial for understanding the metabolic fate of such compounds in humans, which is important for drug development (Coleman et al., 2000).
properties
IUPAC Name |
N-(2-methoxy-4-methylphenyl)-2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-13-4-7-15(8-5-13)22-20(27)25-21-23-16(12-29-21)11-19(26)24-17-9-6-14(2)10-18(17)28-3/h4-10,12H,11H2,1-3H3,(H,24,26)(H2,22,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFBVBCTCPCUOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=C(C=C(C=C3)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-4-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide |
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